![molecular formula C21H20N2O2 B2637206 1-(3-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide CAS No. 946303-28-2](/img/structure/B2637206.png)
1-(3-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
This compound is a derivative of dihydropyridine, which is a class of compounds widely used in medicine due to their calcium channel blocking activity . The presence of the 2-oxo group suggests it might have some unique reactivity or biological activity compared to other dihydropyridines.
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
Dihydropyridines are known to undergo a variety of reactions, including oxidation to yield pyridines and reduction to yield piperidines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its degree of ionization, solubility, and stability could be predicted based on its structure .Scientific Research Applications
Metabolic and Disposition Studies
Research on similar compounds, such as those within the class of HIV integrase inhibitors, utilized 19F-nuclear magnetic resonance (NMR) for candidate selection in drug discovery programs. This method supports the investigation of metabolic fate and excretion balance in animal models, highlighting the utility of related compounds in understanding drug metabolism and disposition mechanisms (Monteagudo et al., 2007).
Antimicrobial and Antifungal Agents
Novel derivatives of 6-oxo-pyridine-3-carboxamide were synthesized and evaluated for their antibacterial and antifungal activities . Certain derivatives displayed broad-spectrum antibacterial activity comparable to standard antibiotics, and antifungal efficacy against Aspergillus fumigatus, underscoring the potential of structurally similar compounds in antimicrobial research (El-Sehrawi et al., 2015).
Analgesic Property Optimization
Chemical modification of the pyridine moiety in related molecules was investigated as a strategy to optimize biological properties, specifically analgesic effects . This research suggests that structural modifications can enhance the biological activity of dihydropyridine derivatives, indicating a path for the development of new analgesics (Ukrainets et al., 2015).
Organic Synthesis and Derivatization
The 1,4-dihydropyridine scaffold, similar to the compound , serves as a versatile foundation in organic synthesis , acting as a hydrogen transfer reagent and enabling the synthesis of new molecules through derivatization strategies (Borgarelli et al., 2022).
Fused N-alkyl-5-benzoyl-2-oxo-1,2-dihydropyridine-3-carboxamide Derivatives
Research involving the recyclization of ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates with nitrogen-containing binucleophiles led to the formation of novel bicyclic carboxamide derivatives . These reactions demonstrate the chemical versatility and potential for creating new compounds with significant biological or pharmacological activity (Britsun et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15-8-10-18(11-9-15)22-20(24)19-7-4-12-23(21(19)25)14-17-6-3-5-16(2)13-17/h3-13H,14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXKYRRRWXCGRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide |
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